molecular formula C20H19N3O B5611513 N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide

N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide

Cat. No.: B5611513
M. Wt: 317.4 g/mol
InChI Key: OCMHLSJADDUPEG-UHFFFAOYSA-N
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Description

N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a pyridine ring substituted with a phenyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide typically involves the reaction of 2-phenylethylamine with a pyridine-3-carboxylic acid derivative. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled synthesis of large quantities of the compound by continuously feeding reactants through a reactor system. Optimization of reaction parameters such as temperature, pressure, and flow rate is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with DNA or RNA can result in antiviral or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-[(2-phenylethyl)amino]nicotinamide
  • N-phenyl-2-[(2-phenylethyl)amino]benzamide
  • N-phenyl-2-[(2-phenylethyl)amino]quinoline-3-carboxamide

Uniqueness

N-phenyl-2-[(2-phenylethyl)amino]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, leading to varied biological activities .

Properties

IUPAC Name

N-phenyl-2-(2-phenylethylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(23-17-10-5-2-6-11-17)18-12-7-14-21-19(18)22-15-13-16-8-3-1-4-9-16/h1-12,14H,13,15H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMHLSJADDUPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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